Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is an organic compound with the molecular formula C20H18O5. It is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
standard organic synthesis techniques involving esterification and purification through recrystallization or chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 2-methyl-5-((methylsulfonyl)oxy)-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYIHHMKFNESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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